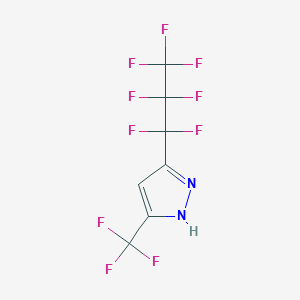

5-(三氟甲基)-3-(七氟丙基)吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, a series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by modifying the position of the amide bond on the pyrazole ring, which resulted in compounds with good insecticidal activities . Another approach to synthesizing pyrazole derivatives is the one-pot three-component reaction, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of polyfluorinated tris(pyrazolyl)borates has been achieved, providing ligands for metal complexes with electrophilic metal sites .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the presence of tetramers formed through hydrogen bonds and potential dynamic disorder involving intramolecular proton transfers . Similarly, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been reported, showing an almost planar conformation of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be utilized to further modify their structure and enhance their properties. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation reaction followed by saponification . Additionally, the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents such as trifluoromethyl groups. These properties can include fluorescence, as seen in the case of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibited strong fluorescence intensity . The electronic properties of these compounds can be fine-tuned, as demonstrated by the highly fluorescent pyrazoles synthesized through a one-pot reaction . The presence of fluorine atoms can also affect the electrophilicity of metal sites in metal complexes, as observed in the fluorinated tris(pyrazolyl)borate ligands .

科学研究应用

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested for their antimicrobial potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against antibiotic-resistant Gram-positive bacteria .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They were found to be more effective than the control antibiotic vancomycin .

-

Trifluoromethylation

- Field : Chemical Synthesis

- Application : The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .

- Method : This involves the trifluoromethylation of carbon-centered radical intermediates .

- Results : The tutorial describes recent advances in trifluoromethylation .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : Trifluoromethylated pyrazole derivatives have been synthesized and tested for their antifungal potency .

- Method : The compounds were synthesized and their growth inhibitory effects were tested against various types of fungi .

- Results : Several of these compounds were found to be effective growth inhibitors and prevented the development of fungal biofilms. They were found to be more effective than the control antifungal drugs .

-

Synthesis of Fused Tricyclic Pyrazoles

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines has been reported .

- Method : This involves the in situ generation of trifluoromethylated β-diazo ketones as intermediates via diazotization with the use of tert-butyl nitrite .

- Results : The synthetic utility of this method is highlighted by scale-up synthesis and the derivatization of the obtained fused tricyclic pyrazole products .

安全和危害

未来方向

属性

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10N2/c8-4(9,6(13,14)7(15,16)17)2-1-3(19-18-2)5(10,11)12/h1H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCIMEQWUAWYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382159 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | |

CAS RN |

261761-18-6 |

Source

|

| Record name | 3-(heptafluoropropyl)-5-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)